molecular formula C10H11NO2 B14022959 4-Hydroxy-2-isopropoxybenzonitrile

4-Hydroxy-2-isopropoxybenzonitrile

Cat. No.: B14022959
M. Wt: 177.20 g/mol
InChI Key: CBVWIVPYZAPOST-UHFFFAOYSA-N
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Description

4-Hydroxy-2-isopropoxybenzonitrile is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring both nitrile and hydroxy functional groups. While specific studies on this exact compound are not readily available, its structure is closely related to other isopropoxybenzonitrile derivatives that are utilized in pharmaceutical research . The nitrile moiety is a key functional group in modern drug design, known for its ability to enhance binding affinity to biological targets and improve pharmacokinetic profiles of lead compounds . It can participate in key interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions, which are crucial for biological activity . Researchers investigate such benzonitrile derivatives as potential building blocks for more complex molecules or as core structures in developing new therapeutic agents. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-hydroxy-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,1-2H3

InChI Key

CBVWIVPYZAPOST-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxy 2 Isopropoxybenzonitrile and Its Derivatives

Classical Phenol (B47542) Etherification Approaches

Traditional methods for the synthesis of aryl ethers, including 4-Hydroxy-2-isopropoxybenzonitrile, primarily rely on the nucleophilic substitution of an alkyl halide by a phenoxide ion. These approaches are well-established and widely used in both laboratory and industrial settings.

Williamson Ether Synthesis Modalities

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most fundamental and straightforward methods for preparing ethers. wikipedia.org The reaction typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a plausible route would start from 2,4-dihydroxybenzonitrile (B1587391). The phenolic hydroxyl group is first deprotonated by a suitable base, such as sodium hydride (NaH), to form the more nucleophilic phenoxide. youtube.com This intermediate then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Base-Mediated O-Alkylation Strategies

To address the regioselectivity issue inherent in the Williamson synthesis with polyhydroxylated phenols, base-mediated O-alkylation strategies have been refined. The choice of base is critical for controlling which hydroxyl group is deprotonated and subsequently alkylated.

Recent studies on analogous structures, such as 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, have demonstrated that mild inorganic bases can afford excellent regioselectivity. nih.govnih.gov Specifically, the use of cesium bicarbonate (CsHCO₃) in a polar aprotic solvent like acetonitrile (B52724) has been shown to be highly effective for the selective alkylation of the 4-hydroxyl group. nih.govnih.govresearchgate.netdntb.gov.ua This selectivity arises from the milder basicity of CsHCO₃ compared to stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), which minimizes the formation of di-alkylated products. nih.gov While this selectively yields the 4-alkoxy-2-hydroxybenzonitrile isomer, this strategy is crucial for producing key intermediates and highlights the power of base selection in directing synthetic outcomes. To obtain the target compound, this compound, one would start with a protected 4-hydroxy group, alkylate the 2-position, and then deprotect. Alternatively, a direct selective alkylation of the 2-position remains a challenge for this classical method.

Table 1: Effect of Base on the Regioselectivity of Alkylation of 2,4-Dihydroxy-substituted Benzene (B151609) Derivatives Data extrapolated from studies on 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones. nih.gov

BaseSolventTemperature (°C)Major ProductSide ProductsReference
CsHCO₃Acetonitrile804-O-alkylatedMinimal bis-alkylation nih.gov
K₂CO₃DMF/AcetoneRefluxMixture of 4-O- and 2,4-di-O-alkylatedSignificant bis-alkylation nih.gov
Na₂CO₃DMFRefluxMixture of 4-O- and 2,4-di-O-alkylatedSignificant bis-alkylation nih.gov
NaHTHF/DMF0 to RTMixture of mono- and di-O-alkylated productsLow regioselectivity youtube.com

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis has increasingly turned to transition metal catalysis to form C-O bonds under milder conditions and with greater functional group tolerance than classical methods. Palladium and nickel-based systems are at the forefront of these advanced methodologies.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have revolutionized the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig C-O coupling reaction allows for the formation of aryl ethers from aryl halides or triflates and alcohols. youtube.com

This methodology could be applied to the synthesis of this compound by coupling an appropriately substituted aryl halide, such as 2-chloro-4-hydroxybenzonitrile (B1349109), with isopropanol. The catalytic cycle typically involves a palladium(0) precursor, a phosphine (B1218219) ligand, and a base. The key steps are the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the alkoxide, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often promoting the desired reductive elimination step. nih.gov

Table 2: Typical Components for Palladium-Catalyzed C-O Cross-Coupling

ComponentExample(s)Function
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
LigandBiarylphosphines (e.g., RuPhos, XPhos), dppfStabilizes the metal center, facilitates oxidative addition and reductive elimination
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the alcohol to form the active nucleophile
SubstratesAryl halides/triflates, AlcoholsCoupling partners

Nickel-Catalyzed Aryl Ether Formation

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. berkeley.edu Nickel catalysts can effectively couple a wide range of aryl electrophiles, including more challenging aryl chlorides, with alcohols to form aryl ethers. liv.ac.uk These reactions can proceed via various catalytic cycles, often involving Ni(I)/Ni(III) or Ni(0)/Ni(II) intermediates. liv.ac.uk

Recent advancements include light-promoted nickel catalysis, where irradiation with visible or UV light can facilitate the reaction under mild conditions, often without an external photosensitizer. liv.ac.uknih.gov For the synthesis of this compound, a nickel-catalyzed coupling could potentially unite a precursor like 2-chloro-4-hydroxybenzonitrile with isopropanol. The functional group tolerance of some nickel systems is a significant advantage, though sensitivity to certain functional groups can be a limitation. youtube.com

C-O Bond Formation via Ligand Design and Optimization

The success of transition metal-catalyzed C-O bond formation is intrinsically linked to the design and optimization of the ligand coordinated to the metal center. nih.govacs.org The ligand plays a multifaceted role: it influences the catalyst's stability, solubility, and reactivity. By tuning the steric and electronic properties of the ligand, chemists can control the efficiency and selectivity of the catalytic cycle.

In both palladium and nickel catalysis, bulky and electron-rich ligands are often preferred. Steric bulk can promote the final reductive elimination step, which forms the C-O bond, over competing side reactions like β-hydride elimination. nih.gov Electron-donating ligands increase the electron density on the metal center, which can facilitate the initial oxidative addition step, especially with less reactive aryl chlorides. berkeley.edu N-heterocyclic carbenes (NHCs) and various phosphine ligands (monodentate, bidentate, and specialized biarylphosphines) have been developed to meet these requirements, leading to significant improvements in the scope and mildness of aryl ether synthesis. organic-chemistry.org

Table 3: Selected Ligand Classes for Transition Metal-Catalyzed Etherification

Ligand ClassExample Ligand(s)Metal System(s)Key FeaturesReference(s)
Biaryl PhosphinesRuPhos, XPhos, SPhosPalladiumBulky, electron-rich; highly effective for C-O coupling. nih.gov
Ferrocenyl PhosphinesdppfPalladium, NickelBidentate, robust; provides good stability and reactivity. berkeley.eduacs.org
N-Heterocyclic Carbenes (NHCs)IPr, IMesPalladium, NickelStrong σ-donors; effective for coupling unreactive substrates. organic-chemistry.org
Bidentate PhosphinesBINAPPalladium, NickelChiral ligand, creates a defined coordination sphere. berkeley.edu

Strategies for Introducing the Nitrile Functionality

The introduction of a nitrile (cyano) group onto an aromatic ring is a pivotal transformation in organic synthesis, providing a versatile handle for further functionalization into groups such as carboxylic acids, amines, and ketones. acs.org For a molecule like this compound, this can be achieved through either direct cyanation of a suitably substituted precursor or by the chemical conversion of a pre-existing functional group.

Direct Cyanation Techniques

Direct cyanation involves the substitution of a hydrogen atom or a leaving group on the aromatic ring with a cyanide group. Several classical and modern methodologies are applicable.

Sandmeyer Reaction: This well-established reaction facilitates the conversion of an aryl amine into the corresponding nitrile. nih.gov The process begins with the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN) as a reagent or catalyst. byjus.comwikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would necessitate starting with 4-amino-2-isopropoxyphenol. The Sandmeyer reaction is valued for its reliability in creating C-CN bonds on an aromatic ring. byjus.comwikipedia.org

Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide using copper(I) cyanide, often at elevated temperatures in a polar aprotic solvent. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnumberanalytics.com The synthesis of the target compound via this route would start from a precursor such as 4-bromo- or 4-iodo-2-isopropoxyphenol. While effective, traditional Rosenmund-von Braun conditions can be harsh, which has led to the development of milder, catalytic versions. organic-chemistry.orgsynarchive.com

Transition-Metal-Catalyzed Cyanation: Modern synthetic chemistry heavily relies on palladium and nickel-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance compared to traditional methods. nih.gov

Palladium-Catalyzed Cyanation: These protocols typically couple an aryl halide or triflate with a cyanide source. Zinc cyanide (Zn(CN)₂) is a commonly used reagent as it is less acutely toxic than alkali metal cyanides like KCN. nih.govwikipedia.org Another alternative, non-toxic cyanide source is potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov These reactions have been successfully applied to substrates containing phenol groups. nih.gov

Nickel-Catalyzed Cyanation: Nickel offers a more cost-effective alternative to palladium for catalyzing cyanation reactions. wikipedia.org Notably, nickel-catalyzed methods have been developed for the cyanation of phenol derivatives, such as aryl sulfonates and sulfamates, by cleaving the C–O bond. acs.orgresearchgate.net An efficient system uses a Ni(II) precatalyst with Zn(CN)₂. acs.orgacs.org

Direct C-H Cyanation: Emerging techniques aim for the direct conversion of a C-H bond to a C-CN bond, representing a highly atom-economical approach. Organic photoredox catalysis, using an acridinium (B8443388) photocatalyst and trimethylsilyl (B98337) cyanide under aerobic conditions, allows for the direct C-H cyanation of various arenes at room temperature. nih.gov This method has shown compatibility with electron-rich systems like 1,3-dimethoxybenzene, suggesting its potential applicability to precursors of the target molecule. nih.gov

Table 1: Comparison of Direct Cyanation Methodologies

Method Typical Precursor Cyanide Source Key Reagents/Catalysts Advantages Notable Aspects
Sandmeyer Reaction Aryl Amine KCN, CuCN NaNO₂, HCl; CuCN byjus.comthestudentroom.co.uk Well-established, reliable. byjus.comwikipedia.org Involves formation of a diazonium salt intermediate. nih.gov
Rosenmund-von Braun Aryl Halide CuCN CuCN numberanalytics.comsynarchive.com Direct conversion of halides. Often requires high temperatures and polar solvents. organic-chemistry.org
Palladium-Catalyzed Cyanation Aryl Halide/Triflate Zn(CN)₂, K₄[Fe(CN)₆] Pd catalyst (e.g., Pd(OAc)₂) nih.govwikipedia.org Mild conditions, high functional group tolerance. nih.gov Less toxic cyanide sources can be used. nih.gov
Nickel-Catalyzed Cyanation Phenol Derivatives (e.g., sulfonates) Zn(CN)₂ Ni catalyst acs.orgresearchgate.net Cost-effective catalyst, allows C-O bond cleavage. wikipedia.orgacs.org DMAP can be used as an additive to improve reactivity. researchgate.net
Direct C-H Cyanation Arene Trimethylsilyl cyanide (TMSCN) Acridinium photoredox catalyst High atom economy, mild conditions. nih.gov Metal-free approach. nih.gov

Conversion of Other Functional Groups to Nitriles

An alternative synthetic strategy is to install a different functional group on the aromatic ring and subsequently convert it to a nitrile.

From Aldehydes: The conversion of an aldehyde to a nitrile is a common and efficient transformation. The process typically involves two steps: first, the reaction of the aldehyde (e.g., 4-hydroxy-2-isopropoxybenzaldehyde) with hydroxylamine (B1172632) hydrochloride to form an aldoxime intermediate. semanticscholar.org In the second step, this oxime is dehydrated to yield the nitrile. vanderbilt.edu A variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). vanderbilt.edu One-pot methods that combine these two steps have also been developed. semanticscholar.org

From Primary Amides: Primary amides can be readily dehydrated to form nitriles. acs.org This transformation is achieved using strong dehydrating agents. In addition to classical reagents, modern methods utilize phosphorus-based compounds like tris(dimethylamino)phosphine (P(NMe₂)₃) or triphenylphosphite (P(OPh)₃), sometimes in conjunction with microwave irradiation to accelerate the reaction. acs.org The precursor for this route would be 4-hydroxy-2-isopropoxybenzamide.

From Carboxylic Acids: While direct conversion is less common, carboxylic acids can be transformed into nitriles, usually by first converting the acid to a primary amide, which is then dehydrated as described above. google.comresearchgate.net

Table 2: Key Transformations for Converting Functional Groups to Nitriles

Starting Functional Group Intermediate Typical Reagents Reference

Regioselective Synthesis of Isomers and Analogues

The synthesis of a specifically substituted aromatic compound like this compound requires precise control over the position of the incoming functional groups. This is particularly challenging when multiple activating groups are present on the ring.

Discrimination of Hydroxy and Isopropoxy Positions

The starting material, 2-isopropoxyphenol, contains two ortho-, para-directing groups: a hydroxyl (-OH) and an isopropoxy (-OPrⁱ). nih.gov The hydroxyl group is a powerful activator, strongly directing electrophiles to its ortho (position 6) and para (position 5) positions. The isopropoxy group also directs to its ortho (position 3) and para (position 4) positions. Synthesizing the desired 4-cyano isomer requires favoring substitution at the position para to the isopropoxy group.

Achieving this regioselectivity often requires a multi-step strategy:

Protection of the Hydroxyl Group: The highly reactive hydroxyl group can be temporarily converted into a less activating protecting group. This modification alters its directing effect and can help steer incoming electrophiles to other positions.

Directed Electrophilic Substitution: With the hydroxyl group masked, an electrophilic cyanation or a related reaction (like formylation) can be performed. The steric bulk of the isopropoxy group and the protecting group can influence the site of attack, potentially favoring the less hindered position 4 over the more crowded position 6.

Deprotection: Removal of the protecting group restores the hydroxyl functionality to yield the final product.

The Houben-Hoesch reaction, which involves the condensation of a nitrile with an electron-rich phenol to form a ketone, illustrates the complexities of substitution on such rings. drugfuture.com While not a direct cyanation, its principles of electrophilic attack on polyhydroxy- or polyalkoxyphenols are relevant to controlling regioselectivity. wikipedia.org

Selective Functionalization of Substituted Benzonitriles

An alternative approach to regiocontrol is to begin with a simpler, monosubstituted benzonitrile (B105546) and introduce the remaining functional groups.

Starting with 4-Hydroxybenzonitrile: One could introduce the isopropoxy group at the C2 position. This might be achieved through a directed ortho-metalation approach. In this strategy, the hydroxyl group is used to direct a strong base (like n-butyllithium) to deprotonate the adjacent C2 position. The resulting aryllithium species can then react with an appropriate electrophile to install the isopropoxy group.

Starting with 2-Isopropoxybenzonitrile: The challenge here would be the regioselective introduction of a hydroxyl group at the C4 position. This is a difficult transformation to achieve directly. A more feasible route might involve introducing a different group at C4 that can later be converted to a hydroxyl group, for example, via a Baeyer-Villiger oxidation of a 4-acetyl group or through nucleophilic aromatic substitution on a 4-halide precursor.

Kinetic versus thermodynamic control of deprotonation can be a powerful tool for achieving selective functionalization in complex aromatic systems. nih.gov For instance, studies on p-tolylsulfonamides have shown that kinetic conditions favor ortho-metalation, while thermodynamic conditions can lead to deprotonation at other sites, demonstrating that reaction conditions can be tuned to achieve a desired regioisomer. nih.gov

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that are more environmentally benign, safer, and more efficient. These concepts are highly relevant to the synthesis of benzonitriles.

Safer Reagents: A major green chemistry goal is the replacement of hazardous reagents. In cyanation reactions, highly toxic alkali metal cyanides (e.g., NaCN, KCN) can often be replaced by the less toxic zinc cyanide (Zn(CN)₂) or the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govwikipedia.org For the conversion of aldehydes to nitriles, research has focused on finding alternatives to hydroxylamine hydrochloride, which releases corrosive HCl. rsc.orgrsc.org One such alternative is hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of transition metals (e.g., palladium, nickel, copper) is preferable to stoichiometric reagents like CuCN in the Rosenmund-von Braun reaction. nih.govorganic-chemistry.org Catalytic cycles increase efficiency and reduce metallic waste.

Alternative Solvents and Reaction Conditions: Ionic liquids have been explored as recyclable solvents for benzonitrile synthesis. rsc.orgrsc.org In some cases, an ionic liquid can serve multiple roles as a co-solvent, catalyst, and phase-separation agent, greatly simplifying the purification process. rsc.orgresearchgate.net Other green approaches include performing reactions under solvent-free conditions or using microwave irradiation, which can significantly reduce reaction times and energy consumption. acs.orgresearchgate.net

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. Direct C-H functionalization methods are prime examples of atom-economical reactions, as they avoid the need for pre-functionalized substrates like aryl halides. nih.gov Similarly, the ammoxidation of alkylbenzenes, an industrial process for producing benzonitriles, is another example of an efficient, atom-economical process. medcraveonline.com

Table 3: Green Chemistry Strategies in Benzonitrile Synthesis

Green Principle Traditional Approach Greener Alternative Benefit Reference
Use of Safer Reagents KCN / NaCN as cyanide source Zn(CN)₂, K₄[Fe(CN)₆] Reduced toxicity and hazard. nih.govwikipedia.org
Catalysis Stoichiometric CuCN (Rosenmund-von Braun) Catalytic Pd, Ni, or Cu systems Reduced metal waste, milder conditions. nih.govnih.gov
Alternative Solvents Volatile organic solvents (e.g., DMF, Pyridine) Ionic liquids, solvent-free conditions Recyclability, reduced VOC emissions. rsc.orgresearchgate.net
Energy Efficiency Conventional heating (long reaction times) Microwave irradiation Faster reactions, lower energy use. acs.orgresearchgate.net
Atom Economy Synthesis from pre-functionalized substrates Direct C-H cyanation, ammoxidation Maximizes incorporation of reactant atoms into product. nih.govmedcraveonline.com

Mechanistic Investigations of Chemical Reactivity and Transformations

Exploration of Reaction Mechanisms Involving Aromatic Substitution

The benzene (B151609) ring of 4-Hydroxy-2-isopropoxybenzonitrile is activated towards electrophilic substitution and potentially susceptible to nucleophilic substitution under specific conditions, largely influenced by its substituents.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, for SNAr to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of this compound, the nitrile group (-CN) is a moderately strong electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. youtube.com

The generally accepted mechanism for SNAr involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Should a nucleophile attack the ring, the negative charge of the intermediate would be partially stabilized by the nitrile group.

Electrophilic Aromatic Substitution Control

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The hydroxyl (-OH) and isopropoxy (-O-iPr) groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.orgmasterorganicchemistry.com Conversely, the nitrile (-CN) group is a deactivating group and a meta-director because it withdraws electron density from the ring.

The directing effects of the substituents on this compound are as follows:

Hydroxyl group (-OH) at C4: Directs electrophiles to the ortho positions (C3 and C5).

Isopropoxy group (-O-iPr) at C2: Directs electrophiles to the ortho (C1, which is substituted) and para (C5) positions.

Nitrile group (-CN) at C1: Directs electrophiles to the meta positions (C3 and C5).

The positions C3 and C5 are activated by both the hydroxyl and isopropoxy groups. The combined electron-donating effects of the hydroxyl and isopropoxy groups are expected to dominate over the deactivating effect of the nitrile group, making the ring, as a whole, activated towards electrophilic substitution. The most likely positions for electrophilic attack are C3 and C5, which are ortho to the powerful activating hydroxyl group and also benefit from the directing effect of the isopropoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.org The specific conditions for these reactions would determine the final product distribution.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound, participating in O-functionalization reactions and influencing the molecule's intermolecular interactions.

O-Functionalization Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo various O-functionalization reactions.

A prominent example is the Williamson ether synthesis , where the phenoxide reacts with an alkyl halide to form an ether. francis-press.commasterorganicchemistry.comyoutube.com This reaction proceeds via an SN2 mechanism. For instance, treatment of this compound with a base like sodium hydride (NaH) followed by an alkyl halide (R-X) would yield the corresponding O-alkylated product. The choice of a primary alkyl halide is optimal to avoid competing elimination reactions. masterorganicchemistry.com

O-acylation is another important reaction, where the hydroxyl group is converted into an ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is useful for protecting the hydroxyl group or modifying the compound's properties.

Reaction Type Reagents General Product Mechanism
O-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)4-Alkoxy-2-isopropoxybenzonitrileSN2
O-AcylationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O) / Base4-Acyloxy-2-isopropoxybenzonitrileNucleophilic Acyl Substitution

Involvement in Hydrogen Bonding Networks and Tautomerism

The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen of the isopropoxy group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular hydrogen bonding could potentially occur between the hydroxyl proton and the oxygen of the adjacent isopropoxy group, forming a six-membered ring. Such intramolecular hydrogen bonds can influence the physical properties of the molecule, such as its melting point and solubility. chemistryguru.com.sglibretexts.org

Tautomerism in phenols involves the migration of a proton from the hydroxyl group to a carbon atom on the ring, forming a keto tautomer (a cyclohexadienone). For simple phenols, the enol (phenolic) form is overwhelmingly more stable. However, the presence of other functional groups can influence the tautomeric equilibrium. sonar.ch In the case of this compound, the phenolic form is expected to be the dominant tautomer under normal conditions.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.

Hydrolysis of the nitrile group can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. Acid-catalyzed hydrolysis, typically by heating with an aqueous acid like HCl or H₂SO₄, converts the nitrile to a carboxylic acid. chemguide.co.uklibretexts.orgyoutube.com The reaction proceeds through an amide intermediate. Base-catalyzed hydrolysis, using a reagent such as sodium hydroxide (B78521), initially forms a carboxylate salt, which upon acidification yields the carboxylic acid. chemguide.co.uklibretexts.org

Reduction of the nitrile group can yield a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. This reaction is a valuable method for synthesizing primary amines.

Reaction Type Reagents Product
Acidic HydrolysisH₃O⁺, heat4-Hydroxy-2-isopropoxybenzoic acid
Basic Hydrolysis1. NaOH, heat 2. H₃O⁺4-Hydroxy-2-isopropoxybenzoic acid
Reduction1. LiAlH₄ 2. H₂O(4-Hydroxy-2-isopropoxyphenyl)methanamine

Hydrolysis and Amidation Pathways

The conversion of the nitrile functionality in this compound to other functional groups, such as carboxylic acids and amides, proceeds through distinct mechanistic pathways.

Hydrolysis: The hydrolysis of benzonitriles to their corresponding benzoic acids is a well-documented transformation that typically occurs under acidic or basic conditions. The reaction proceeds via a two-step mechanism involving the initial formation of a benzamide (B126) intermediate. researchgate.net

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and proton transfer steps lead to the formation of the intermediate, 4-hydroxy-2-isopropoxybenzamide. Further hydrolysis of the amide, also under acidic conditions, yields 4-hydroxy-2-isopropoxybenzoic acid and ammonia.

Basic hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is then protonated by water to form the benzamide. Continued hydrolysis of the amide under basic conditions leads to the formation of the corresponding carboxylate salt, which upon acidification, gives the final benzoic acid product.

Amidation: The nitrile group can also be converted to an N-substituted amide through reactions with amines. youtube.com This transformation can be catalyzed by acids or transition metals. The mechanism generally involves the activation of the nitrile group, followed by nucleophilic attack by the amine. For instance, in the presence of a strong acid, the protonated nitrile is attacked by the amine, and after a series of proton transfers and tautomerization, the N-substituted amide is formed.

A representative table of hydrolysis and amidation reaction conditions and products is shown below.

ReactionReagents and ConditionsIntermediateFinal Product
Acid-Catalyzed Hydrolysis H₃O⁺, Δ4-Hydroxy-2-isopropoxybenzamide4-Hydroxy-2-isopropoxybenzoic acid
Base-Catalyzed Hydrolysis 1. NaOH, H₂O, Δ 2. H₃O⁺4-Hydroxy-2-isopropoxybenzamide4-Hydroxy-2-isopropoxybenzoic acid
Amidation R-NH₂, Acid catalyst, Δ-N-Alkyl-4-hydroxy-2-isopropoxybenzamide

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by various nucleophiles. wikipedia.org This is a fundamental reaction of nitriles and leads to the formation of a variety of products.

For example, Grignard reagents (R-MgX) can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. The electron-donating nature of the hydroxy and isopropoxy groups can modulate the electrophilicity of the nitrile carbon, potentially affecting the reaction rate compared to unsubstituted benzonitrile (B105546).

Role of the Isopropoxy Substituent in Directing Reactivity

The isopropoxy group at the ortho position to the nitrile plays a significant role in directing the reactivity of the molecule through a combination of electronic and steric effects. This is often referred to as the "ortho effect". masterorganicchemistry.com

Electronic Effects: The isopropoxy group is an electron-donating group due to the +M (mesomeric) effect of the oxygen lone pairs, which delocalize into the benzene ring. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The directing influence of the isopropoxy group, along with the para-hydroxy group, strongly activates the positions ortho and para to them for electrophilic attack. wikipedia.orgrsc.org

Steric Effects: The bulky isopropoxy group can sterically hinder the approach of reactants to the adjacent nitrile group and the ortho position on the ring. youtube.com This steric hindrance can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, attack at the position between the hydroxy and isopropoxy groups might be sterically disfavored.

The table below summarizes the expected directing effects of the isopropoxy group.

Position of AttackElectronic Effect of Isopropoxy GroupSteric Effect of Isopropoxy GroupOverall Influence on Reactivity
Nitrile Carbon Electron-donating, may slightly decrease electrophilicitySteric hindrance to approaching nucleophilesCombination of opposing effects
Ortho to Isopropoxy Activated for electrophilic attackSterically hinderedPotential for reduced reactivity despite electronic activation
Para to Isopropoxy Activated for electrophilic attackLess steric hindranceFavored position for electrophilic attack

Stereochemical Aspects of Reactions with Chiral Intermediates

If this compound reacts with a chiral reagent or if a reaction creates a new stereocenter, stereochemical considerations become important. For instance, in a nucleophilic addition to the nitrile carbon that results in the formation of a new chiral center, the potential for diastereoselective or enantioselective synthesis arises.

If the reaction proceeds through a prochiral intermediate, the faces of the intermediate can be designated as re and si. The approach of a nucleophile from one face over the other will lead to different stereoisomers. In the absence of any chiral influence, a racemic mixture of enantiomers would be expected. However, the use of chiral catalysts or auxiliaries could favor the formation of one stereoisomer over the other. A reaction is considered stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. chadsprep.com

Kinetic and Thermodynamic Aspects of Reactions

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic parameters.

Kinetic Aspects: The rate of a chemical reaction is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. The Arrhenius equation describes the temperature dependence of the rate constant. For the hydrolysis of substituted benzonitriles, the rate is also dependent on the pH of the medium. The electron-donating hydroxy and isopropoxy groups are expected to influence the activation energy of reactions at the nitrile group and on the aromatic ring. For example, in electrophilic aromatic substitution, these groups lower the activation energy for the formation of the sigma complex, thus increasing the reaction rate.

The following table provides a hypothetical comparison of kinetic and thermodynamic parameters for the hydrolysis of benzonitrile and this compound, illustrating the expected influence of the substituents.

CompoundRelative Rate of Hydrolysis (k_rel)Activation Energy (Ea)Gibbs Free Energy of Reaction (ΔG°)
Benzonitrile 1HigherFavorable
This compound > 1 (expected)Lower (expected)More Favorable (expected)

In-depth Structural Analysis of this compound: A Review of Current Data

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the in-depth structural characterization and conformational analysis of this compound is not publicly available at this time.

The specified analytical techniques are indeed the gold standard for the type of detailed structural elucidation requested:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy , including multi-dimensional techniques like COSY, HSQC, HMBC, and NOESY, is indispensable for confirming the chemical structure and understanding the electronic environment of each atom within the molecule in solution. Dynamic NMR studies would further offer insights into conformational changes and the energy barriers associated with the rotation of flexible parts of the molecule, such as the isopropoxy group.

The absence of such data in the public domain suggests that either the detailed structural analysis of this compound has not yet been undertaken, or the results of such studies have not been published in accessible scientific literature.

Further research, including the synthesis and subsequent analysis of this compound, would be required to generate the experimental data necessary to fulfill the detailed structural characterization outlined in the request.

In Depth Structural Characterization and Conformational Analysis

Vibrational Spectroscopy (IR and Raman) for Functional Group and Interaction Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra serve as a "molecular fingerprint," allowing for the identification of functional groups and the study of intermolecular interactions.

For 4-Hydroxy-2-isopropoxybenzonitrile, key vibrational modes would include:

O-H stretch: A broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the isopropoxy group and aromatic C-H bonds.

C-O stretches: Bands in the 1000-1300 cm⁻¹ region associated with the ether and phenolic linkages.

Aromatic ring vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

Differences in the position and shape of these bands between different solid forms (polymorphs) would indicate variations in their crystal lattice and intermolecular forces. americanpharmaceuticalreview.com While the principles are clear, specific, published IR and Raman spectra with detailed band assignments for this compound are not found in the surveyed literature.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Frequency Range (cm⁻¹) Spectroscopy Method
Hydroxyl (O-H) stretch 3200-3600 IR
Nitrile (C≡N) stretch 2220-2260 IR, Raman
Aliphatic C-H stretch 2850-2980 IR, Raman
Aromatic C-H stretch 3000-3100 IR, Raman
Aromatic C=C stretch 1400-1600 IR, Raman
C-O stretch (ether & phenol) 1000-1300 IR

Note: This table represents expected frequency ranges for the functional groups present in the molecule. Precise, experimentally determined values for this compound are not currently documented in scientific publications.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules—molecules that are non-superimposable on their mirror images.

The parent molecule, this compound, is itself achiral and therefore would not exhibit an ECD or ORD signal. However, if a chiral center were introduced into the molecule, for instance, through derivatization or the presence of a chiral substituent, the resulting enantiomers could be distinguished using these techniques. nih.gov The sign and magnitude of the Cotton effects in the ECD spectrum could be used to determine the absolute configuration of the stereocenters, often in conjunction with computational predictions. nih.gov

As there are no reports of chiral derivatives of this compound being synthesized or analyzed, no experimental chiroptical data exists for this compound or its potential stereoisomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-Hydroxy-2-isopropoxybenzonitrile, these calculations would typically involve two primary approaches: Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT, particularly with a functional like B3LYP, would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. utexas.eduutexas.edu This process involves finding the minimum energy conformation of the molecule. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. For instance, studies on substituted benzonitriles have utilized DFT to understand the effects of different functional groups on the molecule's stability and electronic properties. acs.org

Analysis of Molecular Orbitals and Electron Density Distributions

The distribution of electrons within a molecule is key to understanding its reactivity and intermolecular interactions.

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. aimspress.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. aimspress.comresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and isopropoxy groups, while the LUMO may be distributed over the benzonitrile (B105546) moiety.

Table 1: Illustrative HOMO-LUMO Energies and Related Parameters for a Substituted Benzonitrile This table presents hypothetical data for this compound based on typical values for similar compounds.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution in a molecule. chempedia.info It is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the hydroxyl and isopropoxy groups and the nitrogen atom of the nitrile group, indicating these as sites for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for nucleophilic interaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

For this compound, theoretical calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used for this purpose. rsc.orgacs.org The predicted shifts can be compared with experimental data to confirm the molecular structure. Studies on substituted benzonitriles have shown good correlation between calculated and experimental ¹⁵N NMR chemical shifts. nih.govresearchgate.net

Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated. These theoretical frequencies can help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch, C-H stretches, and the characteristic C≡N stretch of the nitrile group. nih.govacs.orgspectroscopyonline.comlibretexts.orgpressbooks.pub

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical values for similar compounds.

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (OH proton)5.0 - 6.0 ppm
¹³C NMR Chemical Shift (C≡N carbon)118 - 122 ppm
IR Frequency (C≡N stretch)2220 - 2240 cm⁻¹
IR Frequency (O-H stretch)3200 - 3600 cm⁻¹ (broad)

Reaction Mechanism Elucidation via Transition State Calculations

The study of reaction mechanisms at a molecular level is a fundamental application of computational chemistry. For this compound, theoretical calculations would provide invaluable insights into how the molecule participates in chemical reactions, such as its synthesis or degradation.

Calculation of Activation Energies and Reaction Pathways

To understand the kinetics of a reaction involving this compound, chemists would computationally model the potential energy surface. This process involves identifying the most energetically favorable route from reactants to products. A key parameter derived from these calculations is the activation energy (Ea), which is the minimum energy required for a reaction to occur.

The Arrhenius equation, k = Ae^(-Ea/RT), demonstrates the relationship between the activation energy and the rate constant (k) of a reaction. lumenlearning.com By calculating the energies of the reactant, transition state, and product, the activation energy can be determined. For instance, in a hypothetical hydrolysis of the nitrile group in this compound to form the corresponding carboxylic acid, density functional theory (DFT) calculations could be employed to map out the reaction pathway.

Hypothetical Activation Energies for a Reaction of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic attack on nitrile carbonTS125.4
Proton transferTS215.2
TautomerizationTS310.8
Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it correctly connects the reactants and products on the potential energy surface. The IRC path traces the minimum energy path from the transition state downhill to the reactants on one side and to the products on the other. This analysis is crucial for verifying the calculated reaction mechanism. For a reaction involving this compound, the IRC would ensure that the identified transition state, for example in an electrophilic aromatic substitution, smoothly connects the starting materials to the expected substituted product.

Conformational Landscape Exploration and Energy Minimization

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. This compound has several rotatable bonds, primarily in the isopropoxy group, which gives rise to different spatial arrangements known as conformers.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. lumenlearning.com The goal is to identify the lowest energy conformers, which are the most stable and therefore the most populated at equilibrium. Computational methods can systematically rotate the bonds and calculate the energy of each resulting conformation.

For this compound, the orientation of the isopropoxy group relative to the benzene (B151609) ring and the adjacent hydroxyl group would be of particular interest. The steric and electronic interactions between these groups would determine the most stable conformations.

Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C1-C2-O-C(isopropyl))Relative Energy (kcal/mol)
A+5.2 (Eclipsed)
B60°+1.5 (Gauche)
C180°0.0 (Anti)
Note: The data in this table is for illustrative purposes to show how conformational analysis results would be presented and is not based on actual calculations for this molecule.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. nih.gov Organic molecules with donor and acceptor groups on a conjugated system can exhibit significant NLO responses. This compound possesses electron-donating groups (hydroxyl and isopropoxy) and an electron-withdrawing group (benzonitrile), which could give rise to NLO properties.

Computational chemistry can predict the NLO properties of a molecule, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations are commonly used to compute these properties. The results of such calculations would indicate the potential of this compound as an NLO material. The predicted values could then guide experimental efforts to synthesize and characterize the molecule for NLO applications.

Predicted NLO Properties of a Hypothetical Benzonitrile Derivative

PropertySymbolCalculated Value (a.u.)
Dipole Momentµ3.5 D
Linear Polarizabilityα150
First Hyperpolarizabilityβ850
Note: This table represents the type of data generated from NLO calculations and is not based on published results for this compound.

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy allows for the analysis of a chemical reaction in real-time, without the need to isolate components from the reaction mixture. This provides a dynamic picture of the reaction progress, enabling the identification of intermediates and the determination of kinetic parameters.

Real-time IR and Raman Spectroscopy

Real-time Infrared (IR) and Raman spectroscopy are powerful techniques for monitoring the transformation of functional groups during a chemical reaction. By tracking the appearance and disappearance of characteristic vibrational bands, one can follow the consumption of reactants, the formation of products, and the transient existence of intermediates.

In a hypothetical synthesis of 4-Hydroxy-2-isopropoxybenzonitrile, such as the Williamson ether synthesis from 2,4-dihydroxybenzonitrile (B1587391) and 2-bromopropane (B125204), in-situ IR and Raman spectroscopy could be employed to monitor the reaction progress. The key vibrational modes that would be monitored are the O-H stretch of the phenolic hydroxyl group, the C-O stretch of the newly formed ether linkage, and the C≡N stretch of the nitrile group.

Table 1: Hypothetical Real-time IR and Raman Data for the Synthesis of this compound

SpeciesKey Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Observation During Reaction
2,4-dihydroxybenzonitrileO-H stretch (phenolic)3400-3200 (broad)3400-3200 (weak)Intensity decreases over time
2-bromopropaneC-Br stretch650-550650-550Intensity decreases over time
Intermediate (phenoxide)C-O⁻ stretch1300-12001300-1200Appears and then disappears
This compoundC-O-C stretch (ether)1250-10001250-1000Intensity increases over time
This compoundO-H stretch (phenolic)3400-3200 (broad)3400-3200 (weak)Remains present

By plotting the intensity of these characteristic peaks against time, a reaction profile can be generated, providing insights into the reaction kinetics and the lifetime of any observed intermediates.

Stopped-flow NMR Spectroscopy

For very fast reactions, stopped-flow Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying reaction mechanisms. researchgate.netrsc.org This technique involves the rapid mixing of reactants followed by the abrupt stopping of the flow within the NMR detection coil, allowing for the acquisition of NMR spectra of the reaction mixture at very short time intervals after mixing. researchgate.netresearchgate.netresearchgate.net This is particularly useful for identifying short-lived intermediates that would be undetectable by conventional NMR methods. rsc.org

In the context of studying reactions involving this compound, for instance, its formation via a nucleophilic aromatic substitution, stopped-flow NMR could be used to detect and characterize any transient Meisenheimer-like intermediates. The changes in the aromatic proton signals in the ¹H NMR spectrum would be particularly informative.

Table 2: Hypothetical ¹H NMR Data from a Stopped-flow Experiment for the Synthesis of this compound

SpeciesProton EnvironmentExpected Chemical Shift (δ, ppm)Observation During Reaction
2,4-dihydroxybenzonitrileAromatic Protons6.5-7.5Signals decrease in intensity
Hypothetical IntermediateAromatic Protons5.0-6.5 (upfield shift due to loss of aromaticity)Signals appear and then disappear rapidly
This compoundAromatic Protons6.8-7.8Signals increase in intensity
This compoundIsopropoxy CH~4.6 (septet)Signal increases in intensity
This compoundIsopropoxy CH₃~1.4 (doublet)Signal increases in intensity

The ability to obtain time-resolved NMR data allows for the structural elucidation of intermediates and provides quantitative data for kinetic modeling. rsc.org

Mass Spectrometry for Reactive Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally well-suited for the identification of reaction intermediates, even at very low concentrations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This makes ESI-MS ideal for detecting and characterizing charged or polar intermediates in a reaction mixture. A reaction can be monitored in real-time by continuously infusing the reaction mixture into the ESI source.

For a reaction involving the synthesis of this compound, ESI-MS could be used to detect ionic intermediates such as the phenoxide of 2,4-dihydroxybenzonitrile.

Table 3: Hypothetical ESI-MS Data for Intermediates in the Synthesis of this compound

IonFormulaCalculated m/z (for [M-H]⁻)Observed m/z
2,4-dihydroxybenzonitrile phenoxideC₇H₄NO₂⁻134.02134.02
Potential reaction intermediateC₁₀H₁₀NO₂⁻176.07176.07

The high sensitivity of ESI-MS allows for the detection of intermediates that may not be observable by other spectroscopic techniques.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of ions. In an MS/MS experiment, an ion of a specific m/z is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a fingerprint of the ion's structure.

If a potential intermediate is detected by ESI-MS in a reaction to form this compound, MS/MS can be used to confirm its structure. For example, the fragmentation of the deprotonated molecule of this compound would likely involve the loss of the isopropoxy group or cleavage of the aromatic ring.

Table 4: Hypothetical MS/MS Fragmentation Data for Deprotonated this compound ([M-H]⁻, m/z 176.07)

Precursor Ion (m/z)Collision Energy (eV)Fragment Ion (m/z)Proposed Fragment Structure/Loss
176.0720134.06Loss of C₃H₆ (propene)
176.0720116.05Loss of C₃H₆O (isopropanol)
176.0730108.04Cleavage of the benzonitrile (B105546) core

By analyzing the fragmentation pathways, the connectivity of atoms in the intermediate can be deduced, providing crucial structural information.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. This is particularly valuable for identifying unknown intermediates or byproducts in a reaction mixture.

In the study of reactions involving this compound, if an unexpected peak is observed in the mass spectrum, HRMS can be used to determine its elemental formula. This information is critical for proposing a plausible structure for the unknown species.

Table 5: Hypothetical High-Resolution Mass Spectrometry Data for an Unknown Intermediate

Observed m/zCalculated Mass (for C₁₀H₁₂NO₃⁻)Mass Accuracy (ppm)Proposed Elemental Formula
194.0768194.0771-1.5C₁₀H₁₂NO₃⁻

The ability to determine the elemental composition with high confidence significantly narrows down the possible structures for an unknown intermediate, greatly aiding in the elucidation of complex reaction mechanisms.

Ion Spectroscopy for Gas-Phase Intermediates

Gas-phase ion spectroscopy offers a significant advantage in studying reaction intermediates by eliminating the complexities of solvent interactions. In the isolated environment of a mass spectrometer, transient ions can be mass-selected and then subjected to spectroscopic analysis to probe their geometric and electronic structures.

Infrared Photodissociation Spectroscopy

Infrared Photodissociation (IRPD) spectroscopy is a highly sensitive action spectroscopy technique used to obtain infrared spectra of gas-phase ions. In a typical IRPD experiment, ions of interest, such as protonated or deprotonated this compound or its reaction intermediates, are generated, mass-selected, and trapped. The trapped ions are then irradiated with a tunable infrared laser. If the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs one or more photons, leading to an increase in its internal energy. This excess energy can induce dissociation of the ion into smaller fragments. The resulting fragment ions are then detected. By monitoring the fragment ion intensity as a function of the infrared laser frequency, an infrared spectrum of the parent ion is constructed.

The power of IRPD lies in its ability to provide structural information, as the vibrational frequencies are highly sensitive to the molecular structure. For instance, in a hypothetical study of a reaction intermediate of this compound, IRPD could distinguish between different isomeric forms of an intermediate. The positions of the O-H, C≡N, and C-O stretching vibrations would be particularly informative.

Hypothetical IRPD Data for a Protonated Intermediate of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Structural Implication
O-H Stretch3650Free hydroxyl group
C-H Stretch (Aromatic)3100-3000Benzene (B151609) ring integrity
C-H Stretch (Isopropyl)2980-2870Isopropoxy group presence
C≡N Stretch2235Nitrile group integrity
C-O Stretch (Aryl)1250Phenolic ether linkage
C-O Stretch (Isopropyl)1150Isopropoxy ether linkage

Note: This table presents hypothetical data to illustrate the type of information obtainable from an IRPD experiment, as specific experimental data for this compound intermediates is not currently available in the cited literature.

Infrared Multiphoton Dissociation Spectroscopy

Infrared Multiphoton Dissociation (IRMPD) spectroscopy is closely related to IRPD but typically involves the absorption of multiple infrared photons by a trapped ion. kuleuven.be This technique is often employed with higher-power lasers and is particularly useful for more strongly bound ions that may not dissociate after absorbing a single photon. kuleuven.be The process begins with the generation and mass-selection of the ionic intermediates of interest. kuleuven.be These ions are then irradiated with a tunable IR laser, and if the laser frequency matches a vibrational mode, the ion sequentially absorbs multiple photons. kuleuven.be This absorption cascade increases the ion's internal energy until it surpasses the dissociation threshold, leading to fragmentation. An IRMPD spectrum is generated by plotting the fragmentation efficiency as a function of the IR wavelength. kuleuven.be

IRMPD is a powerful tool for structural elucidation and can be used to differentiate between isomers. kuleuven.be By comparing the experimental IRMPD spectrum with theoretical spectra calculated for various candidate structures, the most likely structure of the intermediate can be identified. kuleuven.be For a reaction involving this compound, IRMPD could be used to probe the structure of radical cations or other transient species formed during oxidation or other chemical processes. The technique's ability to handle complex mixtures after initial mass selection makes it well-suited for mechanistic studies. kuleuven.be

Illustrative IRMPD Fragmentation Pathways for a Hypothetical Radical Cation Intermediate of this compound

Precursor Ion (m/z)IR Wavelength (cm⁻¹)Major Fragment Ion (m/z)Neutral LossInferred Structural Feature
1772980135C₃H₆Loss of propene from isopropoxy group
1773650176HLoss of hydrogen radical from hydroxyl group
1771250149COLoss of carbon monoxide

Note: This table is illustrative and shows the kind of data that could be obtained from an IRMPD experiment. The m/z values are based on the molecular weight of this compound.

Cryogenic Techniques for Trapping and Characterizing Transient Species

While gas-phase ion spectroscopy is powerful, some reaction intermediates are neutral or too short-lived to be effectively studied even in a mass spectrometer. Cryogenic techniques, such as matrix isolation, offer a complementary approach by trapping these transient species in an inert solid matrix at very low temperatures (typically a few Kelvin).

In a matrix isolation experiment, the reaction of interest is initiated, and the resulting mixture of products and intermediates is rapidly co-deposited onto a cryogenic window with a large excess of an inert gas, such as argon or neon. The inert matrix freezes, trapping the individual molecules and preventing them from reacting further. This allows for the spectroscopic characterization of highly reactive species that would otherwise have a fleeting existence.

Once trapped, the intermediates can be studied using various spectroscopic methods, most commonly infrared spectroscopy. The low temperature and inert environment result in very sharp absorption bands, providing detailed structural information. For instance, in studying a reaction of this compound, one could potentially trap and identify radical intermediates, carbenes, or other transient species. The observed vibrational frequencies of the trapped species can be compared with theoretical calculations to confirm their identity. Recent studies have successfully used matrix isolation to trap and characterize the radical anion of benzonitrile, demonstrating the technique's applicability to related compounds. nih.gov

Hypothetical Infrared Data for a Matrix-Isolated Radical Intermediate of this compound in Argon at 12 K

Vibrational ModePredicted Frequency (cm⁻¹)Shift from Neutral (cm⁻¹)Interpretation
O-H Stretch3550-100Weakened O-H bond due to radical character on the ring
C≡N Stretch2180-50Weakened C≡N bond due to electron delocalization in the radical anion
Ring Deformation820+15Change in ring geometry upon radical formation

Note: This table is a hypothetical representation of data from a cryogenic trapping experiment, based on general trends observed for similar species. The shifts are relative to the stable, neutral parent molecule.

By combining these advanced spectroscopic techniques, a detailed picture of the reaction intermediates involved in the chemistry of this compound can be constructed, providing invaluable insights into its reaction mechanisms.

Derivatization Strategies for Enhanced Analytical Characterization

Development of Derivatization Reagents for Specific Functional Groups

The primary target for derivatization in 4-Hydroxy-2-isopropoxybenzonitrile is the active hydrogen of its phenolic hydroxyl group. A secondary consideration could be the nitrile group, although this is less common for standard chromatographic enhancements. The selection of a derivatization reagent is dictated by the analytical technique to be used (GC-MS or LC-MS) and the specific improvement sought (e.g., increased volatility, enhanced ionization).

For GC-MS analysis, the main goal is to replace the polar hydrogen of the hydroxyl group with a nonpolar, sterically shielding group. This transformation decreases the boiling point of the analyte and reduces interactions with active sites in the chromatographic column, leading to improved peak shape and thermal stability. researchgate.net The most common derivatization reactions for this purpose are silylation, acylation, and alkylation. mdpi.com

Silylation is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. rsc.org A variety of silylating reagents are available, each with different reactivity and byproducts. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,O-bis(trimethylsilyl)acetamide (BSA). researchgate.net For phenolic compounds like this compound, these reagents can effectively convert the hydroxyl group into a less polar and more volatile trimethylsilyl ether. researchgate.netnih.gov

For LC-MS analysis, derivatization aims to enhance ionization efficiency, which can be a challenge for certain compounds. While direct analysis of this compound by LC-MS is more feasible than by GC-MS, derivatization can still significantly improve sensitivity. Reagents can be chosen to introduce a readily ionizable group or a tag that improves chromatographic retention. For instance, derivatizing the phenolic hydroxyl group with a reagent containing a permanently charged moiety or a group that is easily protonated or deprotonated can enhance the signal in electrospray ionization (ESI) mass spectrometry.

A dual derivatization approach could also be considered, where both the hydroxyl and nitrile groups are targeted to produce a derivative with optimal characteristics for a specific analytical method. nih.gov

Optimization of Derivatization Protocols for Quantitative Analysis

For derivatization to be useful in quantitative analysis, the reaction must be reproducible and proceed to completion, or at least to a consistent and high yield. omicsonline.org Therefore, the optimization of the derivatization protocol is a critical step. Several factors can influence the efficiency of the derivatization reaction, including the choice of reagent, solvent, catalyst, reaction temperature, and reaction time.

The choice of silylating reagent, for example, can impact the completeness of the reaction. MSTFA is often considered a more effective silylating reagent than BSTFA for certain applications. researchgate.net The optimization process typically involves systematically varying one parameter at a time while keeping others constant to find the conditions that yield the highest and most stable derivative formation. For instance, the reaction temperature and time are crucial; insufficient heat or time may lead to an incomplete reaction, while excessive heat or time could cause degradation of the analyte or derivative. A typical optimization might involve testing temperatures ranging from 60°C to 100°C and reaction times from 30 minutes to several hours. researchgate.net

The following table illustrates a hypothetical optimization of a silylation reaction for this compound using MSTFA, with the goal of maximizing the peak area of the derivatized product in a GC-MS analysis.

ParameterCondition 1Condition 2Condition 3Result (Relative Peak Area)
Reagent BSTFAMSTFA BSA85%
Temperature 60°C80°C 100°C92%
Time 30 min60 min 90 min98%
This table is illustrative and based on typical optimization procedures for phenolic compounds.

For quantitative analysis, the stability of the resulting derivative is also paramount. Some derivatives may be sensitive to moisture and require analysis within a short timeframe after preparation. The use of an internal standard that is structurally similar to the analyte and undergoes the same derivatization reaction is highly recommended to correct for variations in the derivatization yield and injection volume.

Application in Chromatography-Mass Spectrometry (GC-MS, LC-MS)

Derivatization significantly expands the applicability and performance of both GC-MS and LC-MS for the analysis of compounds like this compound.

The primary benefit of derivatization for the GC-MS analysis of this compound is the enhancement of its volatility and thermal stability. nih.gov The replacement of the polar hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) group, drastically reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the compound and allowing it to be vaporized in the GC injector without decomposition. researchgate.net

This increased volatility and thermal stability lead to several analytical improvements:

Improved Peak Shape: Derivatized analytes are less likely to interact with active sites on the GC column, resulting in more symmetrical and sharper peaks, which improves resolution and quantification.

Lower Detection Limits: Sharper peaks lead to a better signal-to-noise ratio, thus lowering the limits of detection and quantification.

Enhanced Mass Spectral Information: The derivatized molecule often produces a characteristic fragmentation pattern in the mass spectrometer, which can aid in its identification and confirmation. The molecular ion of the derivative will be shifted by the mass of the derivatizing group, providing further evidence of the compound's identity.

The following table shows a hypothetical comparison of GC-MS parameters for underivatized and silylated this compound.

ParameterUnderivatized this compoundSilylated this compound
Retention Time High, potential for peak tailingLower, sharp and symmetrical peak
Injector Temperature Risk of thermal degradationStable at higher temperatures
Limit of Detection HigherLower
Mass Spectrum May show limited fragmentationClear molecular ion and characteristic fragments
This table is illustrative and based on the expected behavior of phenolic compounds in GC-MS.

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be employed to improve the ionization efficiency of the analyte, which directly translates to enhanced sensitivity. rsc.org While this compound may be directly analyzable by LC-MS, its ionization in common sources like electrospray ionization (ESI) might not be optimal.

Derivatization can improve LC-MS performance in several ways:

Enhanced Ionization: By introducing a functional group that is readily ionizable (e.g., a basic amine for positive mode ESI or an acidic group for negative mode ESI), the response of the analyte in the mass spectrometer can be significantly increased.

Improved Chromatographic Separation: Derivatization can alter the polarity of the analyte, which can be used to improve its retention and separation from matrix components on a reversed-phase or normal-phase LC column.

Targeted Analysis: Derivatization can be used to introduce a specific tag that allows for selective detection, such as a fluorescent tag for LC with fluorescence detection or a tag with a unique isotopic pattern for mass spectrometry.

For example, a derivatizing reagent containing a quaternary amine group could be used to create a positively charged derivative of this compound, leading to a strong signal in positive ion mode ESI-MS.

Role As a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Aryl Ethers

The phenolic hydroxyl group of 4-Hydroxy-2-isopropoxybenzonitrile serves as a prime site for O-alkylation or O-arylation, making it a valuable precursor for the synthesis of substituted aryl ethers. These reactions, typically proceeding via Williamson ether synthesis or modern coupling methods, allow for the introduction of a wide range of substituents, leading to diverse molecular scaffolds.

The synthesis of 4-alkoxy-2-hydroxybenzaldehydes and 4-alkoxy-2-hydroxyacetophenones often involves the direct alkylation of the corresponding 2,4-dihydroxy precursors. nih.gov By analogy, the hydroxyl group of this compound can be selectively alkylated in the presence of a suitable base and an alkylating agent. The isopropoxy group at the 2-position can sterically hinder the adjacent hydroxyl group to some extent, but the greater acidity of the 4-hydroxyl group generally favors its selective reaction.

A general scheme for the synthesis of substituted aryl ethers from this compound is presented below:

General scheme for aryl ether synthesis

Hypothetical Reaction Data for Aryl Ether Synthesis

EntryAlkylating Agent (R-X)BaseSolventProduct
1Benzyl bromideK₂CO₃Acetonitrile (B52724)4-(Benzyloxy)-2-isopropoxybenzonitrile
2Ethyl iodideCs₂CO₃DMF4-Ethoxy-2-isopropoxybenzonitrile
3Propargyl bromideNaHTHF2-Isopropoxy-4-(prop-2-yn-1-yloxy)benzonitrile

This table presents hypothetical examples based on general methods for aryl ether synthesis.

Intermediate in the Formation of Heterocyclic Scaffolds

The nitrile and hydroxyl functionalities of this compound make it a promising intermediate for the construction of various heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. nih.gov

Incorporation into Oxazole (B20620) Derivatives

The oxazole ring is a key structural motif in numerous natural products and medicinal agents. nih.gov Several synthetic routes to oxazoles utilize nitriles as a key starting material. For instance, the Robinson-Gabriel synthesis involves the cyclization of α-acylamino ketones, which can be derived from nitriles. While direct examples using this compound are not prevalent in the literature, its nitrile group can, in principle, participate in such cyclization reactions.

One potential pathway could involve the conversion of the nitrile to an amide, followed by reaction with an α-haloketone to form an intermediate that cyclizes to the oxazole. The presence of the hydroxyl and isopropoxy groups would result in a highly functionalized oxazole derivative, offering further sites for molecular elaboration.

Pathways to Structurally Complex Benzothiazine Analogues (related to other compounds)

Benzothiazines are an important class of heterocyclic compounds with a range of biological activities. The synthesis of 1,4-benzothiazines often involves the reaction of 2-aminothiophenol (B119425) with a suitable electrophile. While this compound does not directly fit into this synthetic scheme, it could be chemically modified to serve as a precursor.

For example, the nitrile group could potentially be reduced to an aminomethyl group, and through a series of functional group transformations, a thiophenol moiety could be introduced, leading to a key intermediate for benzothiazine synthesis. This multi-step conversion would ultimately yield structurally complex benzothiazine analogues bearing the isopropoxy and a modified hydroxyl substituent.

Application in Convergent and Divergent Synthetic Strategies

Convergent and divergent syntheses are powerful strategies for the efficient construction of complex molecules. nih.gov The multiple functional groups of this compound make it an attractive building block for such approaches.

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together. This compound could serve as a central scaffold to which other pre-synthesized fragments are attached via its hydroxyl and nitrile groups.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The reactivity of the hydroxyl and nitrile groups of this compound can be selectively manipulated to produce a variety of derivatives. For example, the hydroxyl group can be alkylated with different alkyl halides, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to a diverse set of products from a single starting material.

Development of Novel Reagents and Catalysts Utilizing its Structural Features

The unique electronic and steric properties imparted by the isopropoxy, hydroxyl, and nitrile groups suggest that this compound and its derivatives could be explored for the development of novel reagents and catalysts.

The phenolic hydroxyl group, for instance, could be used to anchor the molecule to a solid support, creating a functionalized resin for applications in solid-phase synthesis or as a scavenger resin. The nitrile group, with its ability to coordinate to metal centers, could be incorporated into ligands for transition metal catalysis. The development of chiral catalysts based on derivatives of this compound, where the chirality is introduced through modification of the isopropoxy group or by attachment of a chiral auxiliary, could also be a promising area of research. While concrete examples are yet to be widely reported, the structural features of this compound offer a rich platform for innovation in reagent and catalyst design. rsc.orgresearchgate.net

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